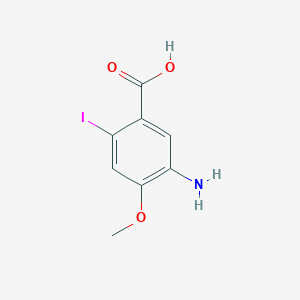
5-Amino-2-iodo-4-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-iodo-4-methoxybenzoic acid is an organic compound with the molecular formula C8H8INO3 and a molecular weight of 293.06 g/mol . This compound is characterized by the presence of an amino group, an iodine atom, and a methoxy group attached to a benzoic acid core. It is a solid at room temperature and has a melting point of 185-187°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-iodo-4-methoxybenzoic acid typically involves the iodination of 4-methoxybenzoic acid followed by nitration and subsequent reduction to introduce the amino group. The general steps are as follows:
Iodination: 4-Methoxybenzoic acid is treated with iodine and an oxidizing agent such as nitric acid to introduce the iodine atom at the 2-position.
Nitration: The iodinated product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 5-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-iodo-4-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to other functional groups.
Coupling Reactions: The amino group can participate in coupling reactions to form azo compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the iodine atom.
Oxidation Products: Compounds with nitro groups replacing the amino group.
Reduction Products: Compounds with different functional groups replacing the amino group.
Aplicaciones Científicas De Investigación
5-Amino-2-iodo-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-iodo-4-methoxybenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine atom and amino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-methoxybenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodo-4-methoxybenzoic acid: Lacks the amino group, limiting its applications in coupling reactions.
4-Amino-5-iodo-2-methoxybenzoic acid: Similar structure but different positioning of functional groups.
Uniqueness
5-Amino-2-iodo-4-methoxybenzoic acid is unique due to the presence of both an amino group and an iodine atom on the benzoic acid core. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C8H8INO3 |
|---|---|
Peso molecular |
293.06 g/mol |
Nombre IUPAC |
5-amino-2-iodo-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H8INO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,10H2,1H3,(H,11,12) |
Clave InChI |
RBHREICKNZMIBV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)I)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B12833471.png)

![3,8-Dichloropyrido[2,3-b]pyrazine](/img/structure/B12833477.png)

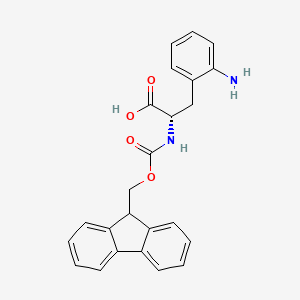
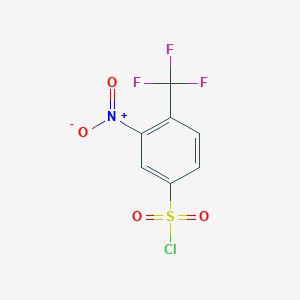
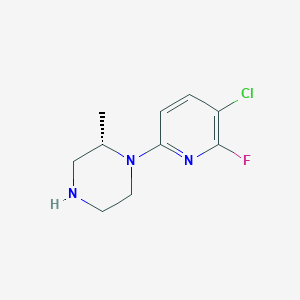
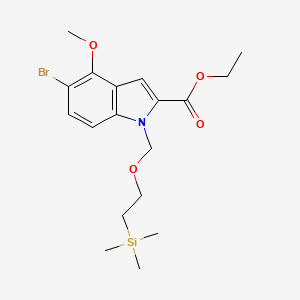
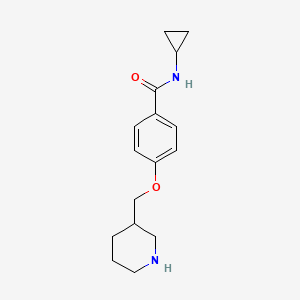
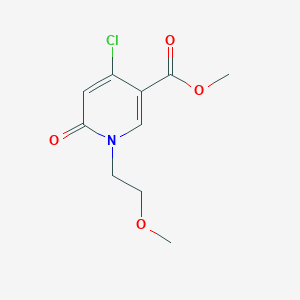
![5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12833525.png)

![Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate](/img/structure/B12833541.png)
![(4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12833546.png)
